Dimethyl(vinyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

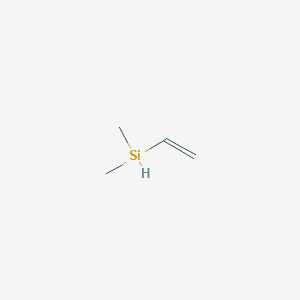

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREARPFWSGLDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl(vinyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl(vinyl)silane, a versatile organosilicon compound with significant applications in materials science and organic synthesis. This document details experimental protocols for its preparation, presents its physicochemical properties, and offers a thorough analysis of its spectral characteristics.

Physicochemical Properties

This compound is a colorless, volatile liquid with physical and chemical properties that make it a valuable reagent and monomer. A summary of its key properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C4H10Si |

| Molecular Weight | 86.21 g/mol [1] |

| Boiling Point | 55-56 °C |

| Density | 0.68 g/cm³ at 25 °C |

| Refractive Index (n²⁰/D) | 1.396 |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, hexane). Reacts with water. |

| CAS Number | 18144-23-5 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, chloro(dimethyl)vinylsilane, via a Grignard reaction. The subsequent step is the reduction of the chlorosilane to the desired this compound.

Synthesis of Chloro(dimethyl)vinylsilane via Grignard Reaction

This procedure outlines the synthesis of chloro(dimethyl)vinylsilane from dichlorodimethylsilane (B41323) and vinylmagnesium bromide.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is assembled. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

-

Preparation of Grignard Reagent: In a separate flask, vinylmagnesium bromide is prepared by reacting vinyl bromide with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction: The three-necked flask is charged with dichlorodimethylsilane and anhydrous THF. The solution is cooled to 0 °C using an ice bath.

-

The prepared vinylmagnesium bromide solution is then added dropwise from the dropping funnel to the stirred solution of dichlorodimethylsilane. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove magnesium salts. The filtrate is then fractionally distilled to isolate the chloro(dimethyl)vinylsilane. The product is a colorless liquid.

References

An In-depth Technical Guide to Dimethyl(vinyl)silane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(vinyl)silane (DMVS), a versatile organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique molecular structure, featuring both reactive vinyl and silane (B1218182) functional groups, makes it a valuable precursor and building block in the synthesis of a wide array of materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its key applications.

Physical and Chemical Properties

This compound is a colorless, volatile, and flammable liquid. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H10Si | --INVALID-LINK-- |

| Molecular Weight | 86.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 36-37 °C | --INVALID-LINK-- |

| Melting Point | -110 °C | --INVALID-LINK-- |

| Density | 0.674 g/cm³ at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.3885 | --INVALID-LINK-- |

| Vapor Pressure | 359 mmHg at 25 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | --INVALID-LINK-- |

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, data for the closely related precursor, chloro(dimethyl)vinylsilane, can provide valuable comparative insights. Spectroscopic analysis is crucial for the characterization and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the vinyl protons. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methyl carbons and the two carbons of the vinyl group. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl and vinyl groups, as well as Si-C and Si-H (if present) stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from the readily available dimethyldichlorosilane. The first step involves a Grignard reaction to introduce the vinyl group, followed by the reduction of the resulting chlorosilane.

Step 1: Synthesis of Dimethylvinylchlorosilane via Grignard Reaction

This protocol is adapted from established methods for the synthesis of organochlorosilanes.[2]

Materials:

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Vinylmagnesium bromide or vinylmagnesium chloride (Grignard reagent) in anhydrous tetrahydrofuran (B95107) (THF)

-

Antimony trichloride (B1173362) (SbCl₃) (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethylene glycol dimethyl ether

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, constant pressure dropping funnel, and a thermometer.

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

-

In the reaction flask, place the dimethyldichlorosilane and a catalytic amount of antimony trichloride. The mass ratio of dimethyldichlorosilane to antimony trichloride is typically 100:1 to 100:5.[2]

-

From the dropping funnel, add the vinylmagnesium bromide or chloride solution dropwise to the stirred solution of dimethyldichlorosilane at room temperature. The molar ratio of the Grignard reagent to dimethyldichlorosilane should be in the range of 1.05-1.20:1.[2]

-

Control the addition rate to maintain the reaction temperature between 20-40 °C.[2]

-

After the addition is complete, continue stirring the reaction mixture for 4 to 6 hours.[2]

-

For post-reaction workup, add dry diethylene glycol dimethyl ether and distill off the tetrahydrofuran for recovery.

-

Collect the fraction at 78-85 °C to obtain the dimethylvinylchlorosilane product.[2]

Step 2: Reduction of Dimethylvinylchlorosilane to this compound

A standard method for the reduction of organochlorosilanes to the corresponding hydrides involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

Dimethylvinylchlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Equipment:

-

Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere.

Procedure:

-

In a reaction flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of dimethylvinylchlorosilane in the same anhydrous solvent from the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Carefully quench the reaction by the slow addition of a suitable reagent (e.g., ethyl acetate (B1210297) followed by water or aqueous acid).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and distill to purify the this compound product.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the presence of the vinyl group and the silicon-hydride bond (if present, or the potential for its formation). These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic and polymer chemistry.

Signaling Pathways and Logical Relationships

The primary reactions involving this compound can be categorized as follows:

Caption: Key reaction pathways of this compound.

-

Hydrosilylation: The vinyl group of this compound can readily undergo hydrosilylation reactions with compounds containing Si-H bonds in the presence of a catalyst (e.g., platinum complexes). This reaction is fundamental for the synthesis of a wide variety of functionalized organosilanes and for the cross-linking of silicone polymers.

-

Polymerization: The vinyl group can participate in polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations, to form vinyl-functionalized silicone polymers or copolymers with other organic monomers. These polymers find applications in areas such as electronics and coatings.

-

Coupling Agent: this compound can act as a silane coupling agent to improve the adhesion between organic polymers and inorganic substrates. The silane portion can react with the inorganic surface, while the vinyl group can copolymerize with the organic matrix.

Safety and Handling

-

Flammability: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Reactivity: Reacts with water and moisture. Store under an inert, dry atmosphere.

-

Toxicity: Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a key organosilicon compound with a rich chemistry that enables its use in a multitude of applications. Its physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and professionals in materials science, organic synthesis, and drug development. Understanding its properties and handling requirements is crucial for its safe and effective utilization in the laboratory and in industrial processes.

References

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Dimethyl(vinyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl(vinyl)silane. It is designed to serve as a detailed reference for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of organosilicon compounds. This document outlines the theoretical basis for the observed spectral features, presents a detailed experimental protocol for sample preparation and data acquisition, and provides a thorough interpretation of the spectral data, supported by quantitative data tables and visual diagrams.

Introduction to NMR Spectroscopy of Organosilicon Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic and organometallic compounds. In the context of organosilicon chemistry, ¹H and ¹³C NMR provide critical insights into the molecular framework, including the connectivity of atoms and the electronic environment of the silicon atom and its substituents. This compound, a fundamental organosilicon building block, presents a clear and illustrative example of the application of NMR spectroscopy for the characterization of this class of molecules. The presence of both silyl (B83357) methyl and vinyl groups gives rise to a distinct set of signals in both the proton and carbon spectra, allowing for a detailed structural assignment.

Experimental Protocols

The acquisition of high-quality NMR spectra for volatile and potentially air-sensitive compounds like this compound requires meticulous sample preparation and specific instrument parameters.

2.1. Sample Preparation

Given the volatile nature of this compound, proper handling is crucial to prevent sample loss and ensure accurate concentration. For air-sensitive applications, the use of Schlenk line techniques or a glovebox is recommended.

-

Solvent Selection: A deuterated solvent that is a good solvent for the analyte and has minimal overlapping signals is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organosilicon compounds.

-

Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg in the same volume of solvent is recommended.

-

Procedure for a Volatile, Non-Air-Sensitive Sample:

-

Accurately weigh the desired amount of this compound in a small, clean vial.

-

Using a calibrated micropipette, add the appropriate volume of deuterated solvent to the vial.

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely to prevent evaporation.

-

-

Procedure for an Air-Sensitive Sample:

-

Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

-

Use a deuterated solvent that has been previously degassed by several freeze-pump-thaw cycles.

-

Dissolve the this compound in the degassed solvent in a Schlenk flask.

-

Transfer the solution to a J. Young NMR tube, which allows for a high-integrity seal under an inert atmosphere.

-

2.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 200 ppm.

-

Spectral Data and Analysis

The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). Coupling constants (J) are given in Hertz (Hz).

3.1. Molecular Structure and Atom Labeling

To facilitate the discussion of the NMR data, the atoms in this compound are labeled as shown in the diagram below.

Mass Spectrometry Fragmentation of Dimethyl(vinyl)silane: A Lack of Publicly Available Data Prevents In-Depth Analysis

Despite a comprehensive search of scientific databases and literature, a detailed experimental mass spectrum and specific fragmentation pattern for dimethyl(vinyl)silane are not publicly available. This data gap precludes the creation of an in-depth technical guide on the core fragmentation pathways of this compound based on empirical evidence. Key resources, including the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and the PubChem database, do not currently house the electron ionization (EI) mass spectrum for this compound.

While information on related organosilane compounds is available, direct extrapolation of fragmentation patterns can be speculative. The fragmentation of organosilanes is influenced by the substituents on the silicon atom, and thus, the behavior of this compound cannot be precisely predicted without its specific mass spectrum.

General Principles of Organosilane Fragmentation

In the absence of specific data for this compound, a theoretical fragmentation pattern can be proposed based on the general principles of mass spectrometry for organosilanes under electron ionization. Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. For a molecule like this compound, with the structure (CH₃)₂SiH(CH=CH₂), the following fragmentation pathways would be anticipated:

-

Loss of a Methyl Radical: A common fragmentation pathway for compounds containing methylsilyl groups is the cleavage of a Si-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da). This would lead to the formation of a stable [M-15]⁺ ion, which is often the base peak in the spectra of methylsilanes.

-

Loss of a Vinyl Radical: Cleavage of the Si-CH=CH₂ bond would result in the loss of a vinyl radical (•CH=CH₂, 27 Da), producing an [M-27]⁺ ion.

-

Loss of a Hydrogen Atom: The Si-H bond is also susceptible to cleavage, leading to the loss of a hydrogen radical (•H, 1 Da) and the formation of an [M-1]⁺ ion.

-

Rearrangements and Further Fragmentation: Subsequent fragmentation of these primary ions could occur, involving rearrangements and the loss of neutral molecules such as ethene (C₂H₄, 28 Da) or methane (B114726) (CH₄, 16 Da).

Hypothetical Fragmentation Workflow

The anticipated fragmentation process can be visualized as a logical workflow.

Caption: Hypothetical fragmentation workflow of this compound.

Standard Experimental Protocol for Volatile Organosilanes

While a specific protocol for this compound is not available, a general methodology for the analysis of volatile organosilanes by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can be outlined. This protocol is representative of standard practices in the field.

Table 1: Typical GC-MS Experimental Protocol for Volatile Organosilanes

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Oven Temperature Program | Initial: 40-50 °C (hold 2-5 min), Ramp: 10-15 °C/min to 250-280 °C (hold 5-10 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 30-300 |

| Scan Speed | >1000 amu/s |

Disclaimer: This protocol is a general guideline and would require optimization for the specific analysis of this compound.

In-Depth Technical Guide: Theoretical Calculations of Dimethyl(vinyl)silane Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations of the molecular orbitals of dimethyl(vinyl)silane. The content herein is compiled from computational chemistry studies and spectroscopic data analysis, offering a comprehensive resource for understanding the electronic structure of this organosilicon compound.

Introduction to this compound

This compound, with the chemical formula C4H10Si, is an organosilicon compound of interest in various chemical applications. Understanding its molecular orbital structure is crucial for predicting its reactivity, stability, and potential interactions in chemical and biological systems. Theoretical calculations, particularly those based on quantum mechanics, provide invaluable insights into the electronic properties of such molecules.

Computational Methodologies

The primary methods for calculating the molecular orbitals of molecules like this compound are rooted in quantum chemistry. These ab initio and density functional theory (DFT) approaches solve the Schrödinger equation to determine the electronic structure and energy levels of the molecule.

Hartree-Fock (HF) Self-Consistent Field (SCF) Method

The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[1] It treats each electron as moving in the average field of all other electrons, providing a good initial approximation of the molecular orbitals and their energies. The calculations are performed iteratively until a self-consistent field is achieved.[1]

Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. For molecules containing silicon, hybrid functionals such as B3LYP are commonly employed in conjunction with appropriate basis sets.

A typical computational protocol for geometry optimization and molecular orbital analysis of a silane (B1218182) derivative using DFT would involve the following steps:

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2]

-

Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Calculation: The energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated at the optimized geometry.

Molecular Geometry and Electronic Properties

The calculated geometric parameters and electronic properties of this compound provide a foundation for understanding its chemical behavior.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

| Si-C(vinyl) Bond Length | Data not available in search results |

| Si-C(methyl) Bond Length | Data not available in search results |

| C=C Bond Length | Data not available in search results |

| Si-C-C Bond Angle | Data not available in search results |

| C-Si-C Bond Angle | Data not available in search results |

| Dihedral Angles | Data not available in search results |

Note: Specific calculated bond lengths and angles for this compound were not found in the provided search results. The table serves as a template for where such data would be presented.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

| Ionization Potential | Data not available in search results |

| Electron Affinity | Data not available in search results |

Note: Specific calculated electronic properties for this compound were not found in the provided search results. The table serves as a template for where such data would be presented.

Molecular Orbital Analysis

The analysis of molecular orbitals is central to understanding the electronic structure and reactivity of this compound. The character and energy of the frontier molecular orbitals, HOMO and LUMO, are of particular importance.

The highest occupied molecular orbitals in vinylsilane derivatives are typically associated with the π-orbitals of the vinyl group.[3] The interaction between the silicon d-orbitals and the vinyl π-system can influence the energy and localization of these orbitals.

Table 3: Tentative Assignment of Molecular Orbitals of this compound based on Analogy with Related Compounds

| Molecular Orbital | Predominant Character | Calculated Energy (eV) |

| LUMO | π(C=C) - σ(Si-C) | Data not available |

| HOMO | π(C=C) | Data not available |

| HOMO-1 | σ(Si-C) | Data not available |

| HOMO-2 | σ(C-H) | Data not available |

Note: This table is a qualitative representation based on general knowledge of similar molecules, as specific calculated orbital energies for this compound were not found in the search results.

Visualization of Computational Workflow and Molecular Orbitals

Visual representations are essential for comprehending the complex relationships in computational chemistry and the spatial distribution of molecular orbitals.

Experimental Correlation: Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization energies of molecules, providing direct experimental validation for calculated molecular orbital energies through Koopmans' theorem. The He(I) photoelectron spectra of small silanes have been studied and assigned with the help of CNDO/B calculations.[1] For vinyl-containing siloxanes, the highest occupied molecular orbitals are identified as the π-orbitals of the vinyl groups.[3] A comprehensive study combining high-resolution photoelectron spectroscopy with ab initio or DFT calculations for this compound would provide a definitive assignment of its molecular orbitals and a robust validation of the theoretical models.

Conclusion

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pleiades.online [pleiades.online]

In-Depth Technical Guide to the Solubility of Dimethyl(vinyl)silane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl(vinyl)silane in common organic solvents. While specific quantitative data is sparse in publicly available literature, this document synthesizes qualitative information, outlines the physicochemical properties governing solubility, and presents a detailed experimental protocol for determining precise solubility values.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior. This compound is a non-polar organosilicon compound. Its solubility is primarily dictated by the principle of "like dissolves like," where non-polar or weakly polar solvents are most effective at dissolving this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H10Si |

| Molecular Weight | 86.21 g/mol |

| Appearance | Colorless transparent liquid[1] |

| Boiling Point | 155 °C[1] |

| Density | 0.79 g/cm³[1] |

| Melting Point | -110 °C[1] |

Qualitative Solubility of this compound

Based on available data, this compound is generally soluble in a range of common organic solvents. The following table summarizes its expected qualitative solubility. It is important to note that for critical applications, experimental verification of solubility is strongly recommended.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble[1] | The small alkyl groups and the silicon atom allow for some interaction with the hydroxyl groups of alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] | Ethers are relatively non-polar and can effectively solvate the non-polar this compound molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble[1] | These non-polar solvents readily dissolve other non-polar compounds like this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Expected to be Soluble | As non-polar solvents, they are very likely to be good solvents for the non-polar this compound. |

| Chlorinated Solvents | Dichloromethane (B109758), Chloroform | Expected to be Soluble | These solvents have a good capacity for dissolving a wide range of organic compounds, including organosilanes. A related compound, chloro(dimethyl)vinylsilane, is soluble in most aprotic organic solvents, with dichloromethane being commonly used. |

| Ketones | Acetone, Methyl ethyl ketone | Expected to be Soluble | Ketones are polar aprotic solvents that can often dissolve a range of non-polar to moderately polar compounds. |

| Esters | Ethyl acetate | Expected to be Soluble | Similar to ketones, esters are versatile solvents for many organic molecules. |

| Water | Insoluble | As a non-polar compound, this compound is not expected to be soluble in the highly polar solvent, water. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the selected organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial to create a heterogeneous mixture. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask.

-

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Dilute the sample to a known volume with the same organic solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

The Dichotomous Reactivity of the Si-H Bond in Dimethyl(vinyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(vinyl)silane [(CH₃)₂ViSiH] is a versatile organosilicon compound that holds significant potential in organic synthesis and materials science. Its unique molecular architecture, featuring both a reactive silicon-hydrogen (Si-H) bond and a vinyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the Si-H bond in this compound, focusing on key reaction classes including hydrosilylation, dehydrogenative coupling, oxidation, and halogenation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Reactivities of the Si-H Bond

The reactivity of the Si-H bond in this compound is primarily governed by its polarization, with the hydrogen atom being slightly hydridic. This inherent reactivity can be harnessed through various catalytic and stoichiometric transformations. The principal reaction pathways involving the Si-H bond are:

-

Hydrosilylation: The addition of the Si-H bond across an unsaturated C-C, C-O, or C-N bond, typically catalyzed by transition metals.

-

Dehydrogenative Coupling: The reaction of the Si-H bond with an X-H bond (where X is typically O, N, or another Si), leading to the formation of a Si-X bond and dihydrogen gas.

-

Oxidation: The conversion of the Si-H bond to a Si-OH group (silanol), which can be a stable product or an intermediate for further transformations.

-

Halogenation: The replacement of the hydrogen atom in the Si-H bond with a halogen.

The following sections will delve into the specifics of these reactions, providing quantitative data and detailed experimental procedures.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for key reactions involving the Si-H bond of this compound and related silanes.

Table 1: Transition Metal-Catalyzed Hydrosilylation of Alkenes with Silanes

| Catalyst | Silane (B1218182) | Alkene | Product | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Karstedt's catalyst (Pt₂(dvtms)₃) | This compound | 1-Octene (B94956) | 1-(Dimethyl(vinyl)silyl)octane | >95 | ~5.2 x 10⁶ | [1] |

| [Rh(cod)₂]BF₄ | Triethylsilane | 1-Hexene | 1-(Triethylsilyl)hexane | High | Not Reported | [2] |

| [Cp*Ru(MeCN)₃]PF₆ | Dimethylphenylsilane | Styrene | 1-(Dimethylphenylsilyl)-2-phenylethane | 98 | Not Reported | [2] |

| Ni(OᵗBu)₂·KCl | Trimethoxysilane | 1-Decene | 1-(Trimethoxysilyl)decane | 88 | 1700 | [2] |

| Co(acac)₂/phosphine ligand | Diphenylsilane | Styrene | 1-(Diphenylsilyl)-2-phenylethane | High | Not Reported | [3] |

Note: Data for this compound is limited; related silane systems are included for comparative purposes.

Table 2: Dehydrogenative Silylation of Alcohols with Silanes

| Catalyst | Silane | Alcohol | Product | Yield (%) | Conditions | Reference |

| [Ru(p-cym)(Cl)₂(NHC)] | Triethylsilane | Benzyl (B1604629) alcohol | Benzyl triethylsilyl ether | Quantitative | Room Temp, 0.1 mol% catalyst | [4] |

| Pd Nanoparticles | tert-Butyldimethylsilane | 1-Octanol | 1-(tert-Butyldimethylsilyloxy)octane | High | Not Reported | [5] |

| Sodium tri(sec-butyl)borohydride | Dimethylphenylsilane | Benzyl alcohol | Benzyl dimethylphenylsilyl ether | High | Room Temp | [6] |

| G(CN)-Au | Diphenylsilane | Methanol | Methoxydiphenylsilane | >99 | 25 °C, 10 mg catalyst | [7] |

Table 3: Oxidation of Silanes to Alcohols

| Silane | Oxidant | Conditions | Product | Yield (%) | Reference |

| Hindered Alkoxysilanes | t-BuOOH, KH or CsOH·H₂O in DMF or NMP | 70 °C | Corresponding Alcohol | High | [8] |

| Benzyldimethylsilyl-containing compounds | TBAF, H₂O₂, KHCO₃ in THF/MeOH | 0 °C to RT | Corresponding Alcohol | 85 | [9] |

Table 4: Halogenation of Vinylsilanes

| Silane | Halogenating Agent | Conditions | Product | Yield (%) | Reference |

| Trimethyl(vinyl)silane | N-Bromosuccinimide (NBS) in CH₂Cl₂ | Not specified | Bromination/Bromosulfonamidation products | Not specified | [10] |

| Trimethyl(vinyl)silane | N-Bromosuccinimide (NBS) in MeCN or THF | Not specified | Ritter-type solvent interception products | Not specified | [11] |

Experimental Protocols

1. Platinum-Catalyzed Hydrosilylation of 1-Octene with this compound

-

Materials:

-

This compound

-

1-Octene

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2%)

-

Anhydrous toluene (B28343)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (10 mL).

-

Add 1-octene (1.0 mmol, 1.0 eq.).

-

Add this compound (1.2 mmol, 1.2 eq.).

-

Add Karstedt's catalyst (0.001 mol%).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by GC-MS or ¹H NMR by observing the disappearance of the Si-H proton signal (~4.2 ppm) and the vinyl proton signals of 1-octene.

-

Upon completion, the solvent can be removed under reduced pressure. The product, 1-(dimethyl(vinyl)silyl)octane, can be purified by distillation if necessary.

-

2. Dehydrogenative Coupling of Benzyl Alcohol with this compound

-

Materials:

-

This compound

-

Benzyl alcohol

-

[Ru(p-cym)(Cl)₂(NHC)] catalyst (NHC = N-heterocyclic carbene)

-

Anhydrous THF

-

-

Procedure:

-

In a dried Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (0.01 mmol, 1 mol%) in anhydrous THF (5 mL).

-

Add benzyl alcohol (1.0 mmol, 1.0 eq.).

-

Add this compound (1.1 mmol, 1.1 eq.) dropwise to the stirred solution.

-

Hydrogen gas evolution should be observed. Stir the reaction at room temperature until the gas evolution ceases.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, the solvent is removed in vacuo, and the residue can be purified by column chromatography on silica (B1680970) gel to afford benzyl dimethyl(vinyl)silyl ether.

-

3. Oxidation of the Si-H Bond in this compound to a Silanol

-

Materials:

-

This compound

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

-

Procedure (adapted from a general procedure for hindered silanes[8]):

-

To a flame-dried flask under inert atmosphere, add KH (3.0 eq., washed with hexane (B92381) to remove mineral oil) and anhydrous NMP.

-

Cool the suspension to 0 °C and add t-BuOOH (3.0 eq.) dropwise.

-

Allow the mixture to warm to room temperature, then add a solution of this compound (1.0 eq.) in NMP dropwise.

-

Heat the reaction mixture to 70 °C and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting dimethyl(vinyl)silanol can be purified by chromatography.

-

4. Radical Bromination of this compound with N-Bromosuccinimide (NBS)

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of AIBN in anhydrous CCl₄.

-

Heat the mixture to reflux.

-

Monitor the reaction progress by GC-MS. The reaction may lead to a mixture of products, including allylic bromination and addition across the double bond.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product mixture can be separated by column chromatography.

-

Signaling Pathways and Experimental Workflows

Hydrosilylation Reaction Pathway (Chalk-Harrod Mechanism)

Caption: Chalk-Harrod mechanism for transition metal-catalyzed hydrosilylation.

Experimental Workflow for Dehydrogenative Silylation

Caption: General experimental workflow for dehydrogenative silylation.

Logical Relationship of Si-H Bond Reactivities

Caption: Key reaction pathways of the Si-H bond in this compound.

Conclusion

The Si-H bond in this compound offers a gateway to a rich variety of chemical transformations, making it a valuable reagent in modern synthesis. This guide has provided a comprehensive overview of its primary reactivities, supported by available quantitative data and detailed experimental protocols. The presented diagrams illustrate the fundamental mechanisms and workflows associated with these reactions. It is anticipated that this technical resource will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound in their respective fields. Further research into the quantitative aspects of these reactions will undoubtedly continue to expand the utility of this versatile organosilicon compound.

References

- 1. aiche.org [aiche.org]

- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solvent interception, heterocyclization and desilylation upon NBS-induced sulfamidation of trimethyl(vinyl)silane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of Dimethyl(vinyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of dimethyl(vinyl)silane. Given the limited direct experimental data on this specific compound in publicly available literature, this guide synthesizes information from studies on analogous organosilanes, such as vinylsilane, dimethylsilane, and other substituted silanes. The principles and methodologies described are standard in the field of thermal analysis and can be readily applied to the study of this compound.

Introduction

This compound (DMVS) is an organosilicon compound with the chemical formula (CH₃)₂SiH(CH=CH₂). Its structure, featuring both reactive vinyl and Si-H groups, makes it a valuable precursor in the synthesis of polymers and in surface modification applications. Understanding the thermal stability and decomposition behavior of DMVS is critical for its safe handling, storage, and application in processes that involve elevated temperatures, such as chemical vapor deposition (CVD) and polymer curing.

Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often volatile, molecules. The temperature at which this process begins and the nature of the decomposition products are key parameters in determining the material's thermal stability. For organosilanes, decomposition can proceed through various complex pathways, including radical chain mechanisms, molecular eliminations, and rearrangements.

Thermal Stability Assessment

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temp. (T_onset) | 350 - 450 °C | 250 - 350 °C |

| Temp. of Max. Decomposition Rate (T_max) | 450 - 550 °C | 350 - 450 °C |

| Final Decomposition Temp. (T_final) | 550 - 650 °C | 450 - 550 °C |

| Residual Mass at 800 °C | 10 - 20% (as SiC/Si) | 20 - 30% (as SiO₂) |

Note: The data in this table are illustrative and based on the expected behavior of similar organosilanes. Actual experimental values may vary.

2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to identify the temperatures of phase transitions (melting, boiling) and to detect exothermic or endothermic events associated with decomposition. The decomposition of organosilanes is typically an exothermic process.

Decomposition Products

The identification of decomposition products is crucial for understanding the reaction mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique used for this purpose. In a Py-GC-MS experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Based on the pyrolysis of related compounds like vinylsilane and dimethylsilane, the expected decomposition products of this compound would include a mixture of low-molecular-weight hydrocarbons and silicon-containing species.

Table 2: Plausible Decomposition Products of this compound Identified by Py-GC-MS

| Product Name | Chemical Formula | Plausible Origin |

| Methane | CH₄ | Cleavage of Si-CH₃ bonds |

| Ethylene | C₂H₄ | From the vinyl group |

| Acetylene | C₂H₂ | Secondary reactions of the vinyl group |

| Hydrogen | H₂ | Elimination from the Si-H bond |

| Methylsilane | CH₃SiH₃ | Rearrangement and recombination |

| Dimethylsilane | (CH₃)₂SiH₂ | Rearrangement and recombination |

| Trimethylsilane | (CH₃)₃SiH | Recombination of fragments |

| Various Siloxanes | (R₃Si)₂O | In the presence of oxygen |

| Silicon Carbide/Silicon | SiC/Si | Solid residue |

Note: This table lists plausible products based on the decomposition of analogous compounds. The actual product distribution would depend on the specific pyrolysis conditions.

Experimental Protocols

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of liquid this compound (typically 2-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

4.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A few microliters of this compound are loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to the desired pyrolysis temperature (e.g., 600-1000 °C) and held for a short duration (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column. A suitable temperature program is used to separate the different components. A common column choice is a non-polar or medium-polarity capillary column.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparison with spectral libraries (e.g., NIST).

Visualization of Pathways and Workflows

5.1. Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a complex series of parallel and consecutive reactions involving radical intermediates. The following diagram illustrates a plausible, simplified decomposition pathway based on the known chemistry of organosilanes. The initial steps likely involve the homolytic cleavage of the weakest bonds, the Si-H and Si-C bonds.

A simplified proposed decomposition pathway for this compound.

5.2. Experimental Workflow for Thermal Analysis

The following diagram outlines a typical experimental workflow for the comprehensive thermal analysis of a compound like this compound.

A Comprehensive Technical Guide to Dimethyl(vinyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dimethyl(vinyl)silane, a versatile organosilicon compound. This document outlines its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and development.

Chemical Identity

This compound, a member of the vinylsilane family, is a valuable intermediate in organic and organosilicon chemistry.

-

IUPAC Name: ethenyl(dimethyl)silane[1]

-

CAS Number: 18243-27-1[1]

-

Synonyms: Dimethylvinylsilane, Vinyldimethylsilane, silane, ethenyldimethyl-[1]

-

Molecular Formula: C₄H₁₀Si[1]

-

InChI: InChI=1/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and evaluation.

| Property | Value | Reference |

| Molecular Weight | 86.21 g/mol | [2][3] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.674 g/cm³ (at 25 °C) | [1] |

| Boiling Point | 36-37 °C | [1] |

| Melting Point | -110 °C | [1] |

| Vapor Pressure | 359 mmHg (at 25°C) | [1] |

| Refractive Index | 1.3885 | [1][3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | [1] |

Synthesis and Reactivity

This compound and its derivatives are synthesized through various established methods. The vinyl group and the silicon-hydride or silicon-halogen bond are key reactive sites, enabling a wide range of chemical transformations.

General Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a dichlorodimethylsilane (B41323) with a vinylating agent.[1] A typical procedure is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction: Dichlorodimethylsilane ((CH₃)₂SiCl₂) is reacted with a vinylating agent, such as lithium methyl vinyl aluminum hydride (LiAlH(CH₃)CH₂CH=CH₂), in an anhydrous solvent.[1]

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is commonly used as the reaction solvent.[1]

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve dichlorodimethylsilane in anhydrous THF.

-

Cool the solution to a suitable temperature (e.g., 0 °C).

-

Slowly add the vinylating agent to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

-

The reaction is then quenched, typically with a careful addition of water or an aqueous solution.

-

The product, this compound, is isolated and purified using standard techniques such as distillation.

-

Synthesis of Dimethylvinylchlorosilane via Grignard Reaction

A related and important compound, dimethylvinylchlorosilane, is often synthesized via a Grignard reaction.[4] This process is a cornerstone for accessing a variety of vinylsilane building blocks.

Experimental Protocol: Synthesis of Dimethylvinylchlorosilane

-

Reactants: Dimethyldichlorosilane serves as the silicon source, and a vinyl Grignard reagent, such as vinyl magnesium bromide or vinyl magnesium chloride, acts as the vinylating agent.[4]

-

Catalyst: Antimony trichloride (B1173362) (SbCl₃) can be used as a catalyst.[4]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent for the Grignard reagent.[4]

-

Procedure: [4]

-

Prepare the vinyl Grignard reagent in anhydrous THF.

-

In a separate reaction vessel, charge dimethyldichlorosilane and the catalyst.

-

Slowly add the prepared Grignard reagent to the dimethyldichlorosilane solution, maintaining the reaction temperature between 20-40 °C.

-

Allow the reaction to proceed for 4 to 6 hours.

-

Post-reaction workup involves the addition of a high-boiling point ether (e.g., diethylene glycol dimethyl ether) to aid in the removal of THF by distillation, followed by fractional distillation to isolate the dimethylvinylchlorosilane product.

-

Applications in Research and Development

This compound and its derivatives are pivotal in various scientific and industrial domains.

-

Silane Coupling Agents: These compounds are utilized to enhance the adhesion between organic polymers and inorganic materials in composites, plastics, and coatings.[1]

-

Crosslinking Agents: The vinyl group's reactivity allows it to participate in polymerization reactions, serving as a crosslinker to improve the mechanical properties of materials like silicone rubber.[1]

-

Surface Treatment Agents: They are employed to modify surfaces, imparting properties such as hydrophobicity, corrosion resistance, and wear resistance.[1]

-

Electronics Industry: this compound derivatives are components in electronic packaging materials and semiconductor manufacturing.[1]

-

Organic Synthesis: In drug discovery and development, vinylsilanes are versatile intermediates. They participate in powerful carbon-carbon bond-forming reactions like the Stille and Hiyama cross-coupling reactions, enabling the synthesis of complex organic molecules.[5][6]

Role in Cross-Coupling Reactions

Vinylsilanes are key reagents in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

Catalytic Cycle of the Stille Cross-Coupling Reaction

The Stille reaction couples an organostannane with an organic halide.[6][7] When a vinylstannane is used, a vinyl group is transferred. The general catalytic cycle is depicted below.

Experimental Workflow for Stille Coupling in Medicinal Chemistry

The application of the Stille reaction in a drug discovery program follows a structured workflow, from molecular design to the synthesis and evaluation of candidate compounds.

Safety Information

This compound is an irritant.[1] It is crucial to handle this chemical with appropriate safety precautions. Avoid contact with skin and eyes, and ensure operations are conducted in a well-ventilated area to prevent inhalation of vapors.[1] Always use personal protective equipment, including gloves, goggles, and protective clothing.[1]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications and handling procedures, consulting detailed safety data sheets and relevant literature is strongly recommended.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C4H10Si | CID 640004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 18243-27-1, this compound: more information. [ww.chemblink.com]

- 4. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Dimethyl(vinyl)silane in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl(vinyl)silane as a monomer in radical polymerization for the synthesis of poly(this compound). This document includes detailed experimental protocols, data on polymer characteristics, and visualizations of the polymerization process. The information is intended to serve as a practical guide for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and application of silicon-containing polymers.

Introduction

This compound is a versatile monomer that can undergo radical polymerization to yield poly(this compound), a polymer with a unique combination of properties derived from its organosilicon structure. The vinyl group of the monomer is susceptible to attack by free radicals, initiating a chain-growth polymerization process.[1] The resulting polymer possesses a stable silicon-carbon backbone with methyl side groups, which impart desirable characteristics such as thermal stability, hydrophobicity, and biocompatibility. These properties make poly(this compound) and related vinylsiloxane polymers attractive for a range of applications, including as components in sealants, adhesives, coatings, and advanced materials for biomedical devices. While the radical polymerization of other vinylsilanes like trimethoxyvinylsilane has been studied in detail, providing insights into reaction kinetics and mechanisms, this guide will focus on providing a practical framework for the homopolymerization of this compound.[2]

Radical Polymerization of this compound

The radical polymerization of this compound proceeds via the three classical steps of a chain polymerization reaction: initiation, propagation, and termination. The process is typically initiated by the thermal decomposition of a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), to generate free radicals.[1]

Reaction Mechanism

The general mechanism for the radical polymerization of this compound is as follows:

-

Initiation: A free radical initiator (I) decomposes upon heating to form primary radicals (R•). This radical then adds to the vinyl group of a this compound monomer.

-

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The growth of polymer chains is terminated by combination or disproportionation reactions between two growing polymer radicals.

Figure 1: Radical Polymerization Mechanism of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the radical polymerization of this compound. Optimization of reaction parameters such as initiator concentration, temperature, and reaction time may be necessary to achieve desired polymer characteristics.

Protocol 1: Bulk Polymerization using AIBN Initiator

This protocol is adapted from procedures for the radical polymerization of similar vinyl monomers.[3][4]

Materials:

-

This compound (monomer)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Toluene (B28343) (solvent for purification)

-

Methanol (B129727) (non-solvent for precipitation)

-

Schlenk flask or reaction tube with a magnetic stirrer

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer Purification: Purify this compound by passing it through a column of basic alumina (B75360) to remove any inhibitors.

-

Reaction Setup: Add the purified this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C. Stir the reaction mixture for the desired period (e.g., 6-24 hours).

-

Purification: After the reaction, dissolve the viscous product in a minimal amount of toluene. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Solution Polymerization using Benzoyl Peroxide Initiator

This protocol is based on general procedures for free radical polymerization in solution.[5][6]

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Three-neck round-bottom flask with a condenser, nitrogen inlet, and magnetic stirrer

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer and Solvent Preparation: Purify this compound as described in Protocol 1. Ensure the toluene is anhydrous.

-

Reaction Setup: In a three-neck flask, dissolve the purified this compound in anhydrous toluene (e.g., a 50% v/v solution). Add benzoyl peroxide (typically 0.5-2.0 mol% relative to the monomer).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

-

Polymerization: Heat the reaction mixture to 80-100 °C in an oil bath with continuous stirring. Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or GC).

-

Purification and Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into an excess of methanol. Collect, wash, and dry the polymer as described in Protocol 1.

Figure 2: General Experimental Workflow for Radical Polymerization.

Data Presentation

Table 1: Typical Properties of Polymers from Radical Polymerization of Vinylsilanes

| Monomer | Initiator | Polymerization Type | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Trimethoxyvinylsilane | Dicumyl Peroxide | Bulk | 2,000 - 4,400 | - | [2] |

| Vinyltriethoxysilane (copolymer with Styrene) | AIBN | Solution | ~15,000 | 1.8 - 2.1 | [7] |

| Methylvinyldimethoxysilane (copolymer with Dimethyldiethoxysilane) | - (Polycondensation) | Bulk | 1,300 - 1,700 | 1.3 - 1.4 | [8][9] |

Influence of Reaction Parameters

The properties of the resulting poly(this compound) can be tailored by controlling various reaction parameters. The following diagram illustrates the key relationships.

Figure 3: Influence of Reaction Parameters on Polymer Properties.

Polymer Characterization

The synthesized poly(this compound) can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR): To confirm the polymer structure and determine the monomer conversion.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and confirm the disappearance of the vinyl group peak from the monomer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Applications

Poly(this compound) and related vinyl-functionalized polysiloxanes have a wide range of potential applications due to their unique properties. Their thermal stability and hydrophobicity make them suitable for use in high-performance elastomers, sealants, and coatings.[8] The biocompatibility of polysiloxanes also opens up possibilities in the biomedical field, such as in drug delivery systems, medical implants, and contact lenses. Furthermore, the ability to copolymerize this compound with other vinyl monomers allows for the synthesis of materials with tailored properties for specific applications.[7]

Safety Precautions

This compound and the radical initiators used in its polymerization are hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use. Radical polymerizations can be exothermic; therefore, it is important to control the reaction temperature and scale.

Disclaimer: The protocols and information provided in these application notes are intended for guidance and should be adapted and optimized by qualified personnel for their specific research needs. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.

References

- 1. pslc.ws [pslc.ws]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scielo.br [scielo.br]

- 8. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydrosilylation Reactions Using Dimethyl(vinyl)silane and a Platinum Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C).[1][2] This process is of paramount importance in both industrial and academic settings for the synthesis of organosilicon compounds, which have widespread applications ranging from materials science to pharmaceuticals.[3][4] Platinum complexes are exceptionally effective catalysts for this transformation, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) being the most prominent examples due to their high activity and selectivity.[1][2][5]

These reactions are integral to the production of silicones, cross-linking of polymers, and the creation of silicon-carbon bonds in fine chemical synthesis.[3] The use of dimethyl(vinyl)silane as a reactant in hydrosilylation allows for the introduction of a reactive vinyl group, which can be further functionalized, or for the creation of specific polymeric structures. This document provides detailed application notes and experimental protocols for conducting hydrosilylation reactions with this compound using a platinum catalyst.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][6] This mechanism outlines a series of steps that the catalyst undergoes to facilitate the addition of the silane (B1218182) to the alkene.

A simplified representation of the Chalk-Harrod mechanism is as follows:

-

Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl intermediate.

-

Olefin Coordination: The alkene (in this case, a compound with a vinyl group that will react with this compound) coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often considered the rate-determining step.[7]

-

Reductive Elimination: The final product, an alkylsilane, is formed through the reductive elimination from the platinum center, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle.

It is important to note that while the Chalk-Harrod mechanism is a foundational model, modified mechanisms have been proposed to account for observed side reactions and kinetic data.[7][8]

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for platinum-catalyzed hydrosilylation reactions. While specific data for this compound is synthesized from general procedures for vinylsilanes, these tables provide a comparative overview of reaction conditions and yields for similar substrates.

Table 1: Hydrosilylation of Various Olefins with Tertiary Silanes Catalyzed by Platinum

| Olefin | Silane | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | Dimethylphenylsilane | Pt/NR-Al₂O₃-IP | 1.02 x 10⁻⁵ mmol Pt | 100 | 2 | >99 | [9] |

| 1-Octene | Triethoxysilane | α-diimine Nickel | - | - | - | 96 | [10] |

| Styrene | Dimethylphenylsilane | Silica-supported Karstedt-like | 0.02 g | 30 | - | - | [11] |

| Hex-1-ene | Dimethylphenylsilane | Hybrid G0A/Pt | - | 20 | 1.17 | ~90 | [12] |

| Vinyldimethylphenylsilane | Dimethylphenylsilane | Hybrid G0A/Pt | - | 20 | 1.17 | ~83 | [12] |

Table 2: Catalyst Performance in the Hydrosilylation of 1-Octene

| Catalyst | TON (mol product/mol Pt) | TOF (h⁻¹) | Selectivity (Linear Product) | Reference |

| Pt/NR-Al₂O₃-IP (Single Atom) | 1,960,000 | 980,000 | >99% | [9] |

| Commercial 5 wt% Pt/Al₂O₃ | 960 | 480 | 98% | [9] |

Experimental Protocols

The following protocols provide a general framework for conducting hydrosilylation reactions with this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as the platinum catalysts can be sensitive to oxygen and moisture.

Protocol 1: General Procedure for Hydrosilylation using Karstedt's Catalyst

This protocol is adapted for a small-scale reaction and can be scaled as needed.

Materials:

-

This compound

-

Alkene (reactant)

-

Karstedt's catalyst solution (e.g., in xylene or divinyltetramethyldisiloxane)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Syringes for liquid transfer

Procedure:

-

Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Reagent Addition:

-

To the flask, add the alkene (e.g., 3 mmol) and anhydrous toluene (e.g., 5 mL).

-

Add this compound (e.g., 3 mmol) to the stirred solution via syringe.

-

-

Catalyst Addition:

-

Add the Karstedt's catalyst solution. The amount will depend on the desired catalyst loading, typically in the range of 10-100 ppm of platinum relative to the reactants. For example, for a 10 ppm loading in a 3 mmol scale reaction, a very small, precisely measured volume of a dilute catalyst stock solution is required.

-

-

Reaction:

-

Stir the reaction mixture at the desired temperature. Reactions can often proceed at room temperature, but heating (e.g., to 50-100 °C) may be necessary to increase the reaction rate.[9]

-

Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the Si-H and vinyl proton signals.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the desired hydrosilylated product.

-

Protocol 2: Preparation of a Silica-Supported Karstedt-type Catalyst

This protocol describes the synthesis of a heterogeneous platinum catalyst which can be advantageous for product purification as it can be filtered off.

Materials:

-

Fumed silica

-

Toluene

-

Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Functionalization of Silica:

-

In a flask, suspend fumed silica (e.g., 6 g) in toluene (140 mL) containing vinyltriethoxysilane (4 mL).

-